N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, an acetamide group, and a methylamino group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and methylamine.
Formation of Intermediate: The 3,5-dimethoxybenzaldehyde undergoes a reductive amination reaction with methylamine to form N-(3,5-dimethoxyphenyl)methylamine.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or neurotransmitter modulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)acetamide
- N-(3,5-dimethoxyphenyl)methylamine
- N-(3,5-dimethoxyphenyl)ethanamide
Uniqueness
N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of solubility, stability, and reactivity, making it valuable for a wide range of research applications.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-12-7-11(14)13-8-4-9(15-2)6-10(5-8)16-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQYWNJUXAJNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC(=CC(=C1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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